2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with an appropriate oxanyl derivative under specific conditions. One common method involves the use of (2-Chloro-4-pyridinyl)methanol as a starting material, which is then reacted with an oxanyl compound in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The oxanyl group may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-chloropyridine: Shares the chloropyridine moiety but lacks the oxanyl group.
(2-Chloro-4-pyridinyl)methanol: Contains the chloropyridine moiety with a hydroxymethyl group instead of the oxanyl group.
1-[1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one: Features a chloropyridine moiety with a pyrazole ring.
Uniqueness
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one is unique due to the presence of both the chloropyridine and oxanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)oxy-1-(oxan-4-yl)ethanone |
InChI |
InChI=1S/C12H14ClNO3/c13-12-7-10(1-4-14-12)17-8-11(15)9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2 |
InChI Key |
SBLOCZKBLIOZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)COC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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